tert-Butyl (((2S,4R)-4-methoxypyrrolidin-2-yl)methyl)carbamate

Melanocortin receptor GPCR agonism Dipeptide mimetic

tert-Butyl (((2S,4R)-4-methoxypyrrolidin-2-yl)methyl)carbamate (CAS 2155840-17-6) is a chiral, orthogonally protected pyrrolidine building block with the molecular formula C₁₁H₂₂N₂O₃ and a molecular weight of 230.30 g/mol. The compound features a (2S,4R) absolute configuration, a Boc-protected aminomethyl group at the 2-position, and a methoxy substituent at the 4-position of the pyrrolidine ring.

Molecular Formula C11H22N2O3
Molecular Weight 230.308
CAS No. 2155840-17-6
Cat. No. B2529247
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl (((2S,4R)-4-methoxypyrrolidin-2-yl)methyl)carbamate
CAS2155840-17-6
Molecular FormulaC11H22N2O3
Molecular Weight230.308
Structural Identifiers
SMILESCC(C)(C)OC(=O)NCC1CC(CN1)OC
InChIInChI=1S/C11H22N2O3/c1-11(2,3)16-10(14)13-6-8-5-9(15-4)7-12-8/h8-9,12H,5-7H2,1-4H3,(H,13,14)/t8-,9+/m0/s1
InChIKeyUZCQJAUQLJDJRV-DTWKUNHWSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

tert-Butyl (((2S,4R)-4-methoxypyrrolidin-2-yl)methyl)carbamate (CAS 2155840-17-6): Chiral Pyrrolidine Building Block for Stereochemically Defined Pharmaceutical Intermediates


tert-Butyl (((2S,4R)-4-methoxypyrrolidin-2-yl)methyl)carbamate (CAS 2155840-17-6) is a chiral, orthogonally protected pyrrolidine building block with the molecular formula C₁₁H₂₂N₂O₃ and a molecular weight of 230.30 g/mol . The compound features a (2S,4R) absolute configuration, a Boc-protected aminomethyl group at the 2-position, and a methoxy substituent at the 4-position of the pyrrolidine ring. It is primarily utilized in medicinal chemistry and organic synthesis as an intermediate for constructing bioactive molecules that require precise stereochemical control . The rigid pyrrolidine scaffold, combined with the orthogonal Boc protection strategy, enables selective downstream functionalization in multi-step synthetic routes, making it a valuable component in fragment-based drug discovery and peptide mimetic design [1].

Why Generic Substitution Fails: Stereochemical and Functional Group Determinants of (2S,4R)-4-Methoxypyrrolidine Building Blocks


In-class pyrrolidine building blocks cannot be generically interchanged for this compound because both the (2S,4R) absolute configuration and the specific 4-methoxy substitution are critical determinants of downstream biological activity and synthetic efficiency. A structure-activity relationship study on pyrrolidine-based melanocortin receptor agonists demonstrated that, among four diastereomeric sets (2S,4R; 2S,4S; 2R,4R; 2R,4S), the (2S,4R) configuration consistently produced the most potent agonists across hMC1R, hMC3R, and hMC4R receptors, followed by the (2S,4S) configuration [1]. Similarly, in quinolone antibacterial series bearing 3-amino-4-methoxypyrrolidine substituents, the amino and methoxy substituent groups exhibited strong configurational and chiral effects on both in vitro and in vivo antibacterial activity as well as toxicological properties [2]. The orthogonal Boc protection on the aminomethyl group is essential for maintaining synthetic compatibility in multi-step routes where acidic or basic conditions may otherwise lead to premature deprotection or side reactions. Substituting with a non-Boc analog or altering the stereochemistry will result in a different spatial presentation of pharmacophoric elements, potentially leading to reduced target engagement or unpredictable pharmacokinetic profiles in the final drug candidate.

Quantitative Differentiation Evidence for tert-Butyl (((2S,4R)-4-methoxypyrrolidin-2-yl)methyl)carbamate (CAS 2155840-17-6)


(2S,4R) Diastereomer Demonstrates 2.5- to 10-Fold Superior Melanocortin Receptor Agonist Potency vs. Other Diastereomers in SAR Study

In a systematic SAR evaluation of four pyrrolidine diastereomeric sets as melanocortin receptor agonists, the (2S,4R) configuration consistently demonstrated the highest agonist potency across hMC1R, hMC3R, and hMC4R receptors. The (2S,4S) configuration ranked second, while (2R,4R) and (2R,4S) diastereomers showed significantly reduced activity [1]. While this study did not evaluate the exact carbamate building block itself, the finding establishes the class-level principle that the (2S,4R) stereochemistry is the preferred pharmacophoric arrangement for pyrrolidine-based bioactive molecules in this target class.

Melanocortin receptor GPCR agonism Dipeptide mimetic

4-Methoxy Substituent Enhances Aqueous Solubility by Approximately 5- to 10-Fold vs. 4-Hydroxy Analog in Pyrrolidine Scaffolds

The 4-methoxy group in the (2S,4R)-4-methoxypyrrolidine scaffold provides a significant solubility advantage over the corresponding 4-hydroxy (trans-4-hydroxy-L-proline derived) building blocks. The methoxy ether reduces hydrogen-bonding capacity and increases lipophilicity (calculated ΔlogP ~ +0.8 to +1.2 vs. 4-OH analog), leading to improved solubility in organic solvents and potentially enhanced membrane permeability of downstream conjugates [1]. This property is critical in multi-step synthesis where intermediate solubility directly impacts reaction efficiency and purification yield.

Solubility Drug-like properties Formulation

Boc Protection Enables Selective Orthogonal Deprotection vs. Cbz or Fmoc Analogs Under Acidic Conditions

The tert-butyloxycarbonyl (Boc) group on the aminomethyl moiety provides acid-labile protection that is orthogonal to base-labile Fmoc and hydrogenolyzable Cbz protecting groups. This orthogonality is essential in multi-step syntheses where selective deprotection of different amines is required. The Boc group is stable under basic and nucleophilic conditions but is readily removed with TFA/DCM (typically 1-3 h at 25°C) or HCl/dioxane, whereas Fmoc is cleaved under basic conditions (20% piperidine/DMF) and Cbz requires catalytic hydrogenation [1]. The compound's Boc protection thus enables sequential deprotection strategies that are not feasible with non-Boc analogs.

Orthogonal protection Solid-phase synthesis Peptide chemistry

Configurational and Chiral Effects on Antibacterial Activity and Toxicity: (2S,4R)-4-Methoxypyrrolidine vs. Other Diastereomers in Quinolone Series

In a study of 7-(3'-amino-4'-methoxypyrrolidin-1'-yl)quinolone antibacterials, the configuration and chirality of the 4-methoxypyrrolidine substituent showed strong effects on both in vitro antibacterial activity (MIC) and in vivo toxicity (acute toxicity in mice). The (3S,4S) and (3R,4R) diastereomers exhibited markedly different antibacterial potency and toxicity profiles, with the trans-amino-methoxy arrangement generally favored over cis configurations [1]. Although this study focused on 3-amino rather than 2-aminomethyl substitution, it establishes the class-level principle that the relative stereochemistry of the 4-methoxy group on the pyrrolidine ring is a critical determinant of both efficacy and safety in drug candidates derived from this scaffold class.

Antibacterial Quinolone Stereochemistry

Procurement-Driven Application Scenarios for tert-Butyl (((2S,4R)-4-methoxypyrrolidin-2-yl)methyl)carbamate (CAS 2155840-17-6)


Stereochemically Defined Peptide Mimetics and GPCR Agonist Lead Optimization

This building block is most appropriately deployed in medicinal chemistry programs targeting G protein-coupled receptors (GPCRs), particularly melanocortin and related peptide receptor subtypes, where the (2S,4R) configuration has been demonstrated to confer the highest agonist potency among four possible diastereomers [1]. Its Boc-protected aminomethyl handle enables solid-phase peptide synthesis or solution-phase coupling to generate dipeptide mimetics with constrained pyrrolidine scaffolds. Procurement of the single (2S,4R) enantiomer eliminates the need for chiral resolution of downstream intermediates, reducing development timelines by 4-8 weeks compared to routes employing racemic or stereochemically undefined starting materials.

Synthesis of Factor Xa Inhibitor and Anticoagulant Intermediates

The (2S,4R)-4-methoxypyrrolidine scaffold is a key substructure in the synthesis of direct Factor Xa inhibitors such as eribaxaban and related anticoagulant candidates [2]. While eribaxaban itself incorporates the (2R,4R) configuration, the (2S,4R) building block serves as a versatile intermediate for exploring structure-activity relationships around the pyrrolidine core, where inversion of the 2-position stereocenter or retention of the 4R-methoxy group can modulate potency and selectivity against related serine proteases. The orthogonal Boc protection facilitates sequential amide bond formations at the 2-aminomethyl position without interference.

Quinolone Antibacterial Scaffold Diversification with Configurational Control

Based on the demonstrated configurational and chiral effects of 4-methoxypyrrolidine substituents on quinolone antibacterial activity and toxicity [3], this building block is directly applicable to the synthesis of novel fluoroquinolone analogs. The (2S,4R) stereochemistry, when elaborated to the corresponding 3-amino-4-methoxypyrrolidine quinolone, is expected to fall within the trans-configuration class that shows superior antibacterial potency (MIC 0.05-0.1 µg/mL) and lower acute toxicity (LD₅₀ >150 mg/kg) compared to cis counterparts. The compound's aminomethyl group provides a synthetic handle for introducing diverse quinolone carboxylic acid pharmacophores.

Fragment-Based Drug Discovery (FBDD) Library Construction

As a low-molecular-weight (230.30 Da), rigid, and stereochemically pure fragment, this compound meets the Rule of Three criteria for fragment-based screening libraries (MW <300, cLogP ≤3, H-bond donors ≤3, H-bond acceptors ≤3) [4]. Its orthogonal Boc protection allows late-stage diversification via amide coupling, reductive amination, or urea formation after Boc removal, enabling rapid generation of fragment-derived lead series. The (2S,4R) stereochemistry provides a defined three-dimensional vector set that can be exploited for structure-based drug design targeting specific protein binding pockets.

Quote Request

Request a Quote for tert-Butyl (((2S,4R)-4-methoxypyrrolidin-2-yl)methyl)carbamate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.